molecular formula C14H31O4P.2H3N<br>C14H37N2O4P B13767551 Diammonium tetradecyl phosphate CAS No. 65104-55-4

Diammonium tetradecyl phosphate

Cat. No.: B13767551
CAS No.: 65104-55-4
M. Wt: 328.43 g/mol
InChI Key: WPAXGYKRBMROIL-UHFFFAOYSA-N
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Description

Diammonium Tetradecyl Phosphate is a specialized organophosphate compound of significant interest in advanced materials and surface science research. This chemical belongs to a class of quaternary ammonium surfactants known for their potent surface-active properties. Researchers utilize this compound to investigate mechanisms such as micelle formation, interfacial tension reduction, and the modulation of surface properties on materials . Its molecular structure, featuring a tetradecyl (C14) hydrophobic chain and a phosphate-based hydrophilic head group, allows for the study of self-assembly phenomena and the development of novel nanostructured materials. Primary research applications include the exploration of its efficacy as a corrosion inhibitor for metals, its antimicrobial activity against various bacterial strains, and its application as an antistatic agent in material coatings . The compound's ability to form organized molecular structures at interfaces is also valuable for studying enhanced oil recovery processes and improving the dispersion of active ingredients, such as in pesticide formulations . Furthermore, its properties may be explored in the context of flame retardancy, as some ammonium phosphate compounds dissociate upon heating to form phosphoric acid, which can promote char formation and smother flames . This product is provided for laboratory research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

65104-55-4

Molecular Formula

C14H31O4P.2H3N
C14H37N2O4P

Molecular Weight

328.43 g/mol

IUPAC Name

azane;tetradecyl dihydrogen phosphate

InChI

InChI=1S/C14H31O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;;/h2-14H2,1H3,(H2,15,16,17);2*1H3

InChI Key

WPAXGYKRBMROIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(O)O.N.N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for preparing diammonium tetradecyl phosphate involves a two-step chemical reaction:

  • Step 1: Esterification
    Tetradecyl alcohol (a long-chain fatty alcohol) reacts with phosphoric acid to form tetradecyl phosphate. This reaction is typically conducted under controlled temperature and acidic conditions to promote ester bond formation between the hydroxyl group of tetradecyl alcohol and the phosphate group.

  • Step 2: Neutralization
    The resulting tetradecyl phosphate is then neutralized with ammonia (NH₃) to yield this compound. The neutralization step requires careful pH control to ensure the formation of the diammonium salt rather than monoammonium or other ammonium phosphate species.

Key parameters:

  • Temperature: Controlled to optimize esterification without degradation (often moderate heating, e.g., 60–90°C)
  • pH: Maintained to favor complete neutralization to diammonium salt (around neutral to slightly basic)
  • Molar ratios: Stoichiometric amounts of tetradecyl alcohol, phosphoric acid, and ammonia are critical, typically a 1:1 ratio of tetradecyl alcohol to phosphoric acid, followed by a 2:1 ammonia to phosphate molar ratio for neutralization.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors with the following features:

  • Reactor conditions: Continuous or batch reactors with temperature and pH monitoring systems.
  • Mixing: Efficient mixing of tetradecyl alcohol and phosphoric acid to promote complete esterification.
  • Neutralization: Controlled addition of ammonia gas or aqueous ammonia solution to the reaction mixture.
  • Purification: Post-reaction purification steps such as filtration, washing, and drying to remove unreacted materials and byproducts, ensuring high purity of the final this compound.

Analytical Techniques for Monitoring Synthesis

To confirm the successful synthesis and purity of this compound, several analytical methods are employed:

Analytical Technique Purpose Key Observations
Fourier Transform Infrared Spectroscopy (FTIR) Identification of phosphate ester bonds (P–O stretching at 1000–1100 cm⁻¹) Confirms ester formation and ammonium salt presence
Ion Chromatography Quantification of ammonium and phosphate ions Verifies stoichiometry and completeness of neutralization
High-Performance Liquid Chromatography (HPLC) Detection of organic impurities and unreacted alcohol Ensures product purity
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) Trace metal impurity detection Confirms absence of metal contaminants

Reaction Mechanism Insights

  • The esterification proceeds via nucleophilic attack of the hydroxyl oxygen of tetradecyl alcohol on the electrophilic phosphorus atom of phosphoric acid, releasing water.
  • Neutralization involves proton transfer from the phosphate group to ammonia, forming ammonium ions that balance the charge of the phosphate ester.

Research Outcomes and Data Analysis

Yield and Purity

  • Typical yields reported for the esterification and neutralization steps range from 85% to 95%, depending on reaction conditions and purification efficiency.
  • Purity levels exceeding 98% are achievable with proper purification, as confirmed by chromatographic and spectroscopic analyses.

Physicochemical Properties

Property Value/Description
Molecular Formula (NH₄)₂C₁₄H₃₁O₄P
Solubility Soluble in polar solvents; lipophilic due to long alkyl chain
Hydrophobicity High, attributed to tetradecyl chain
Surfactant Behavior Exhibits surface-active properties, useful in industrial applications

Comparison with Related Compounds

This compound differs significantly from simpler ammonium phosphates (e.g., diammonium phosphate) due to its long hydrophobic alkyl chain, which imparts surfactant-like properties rather than purely fertilizer functions.

Compound Solubility in Water Nitrogen Content Phosphorus Content Application Focus
This compound Low (lipophilic) Low Low Surfactants, industrial uses
Diammonium Phosphate (DAP) High ~18% ~46% (as P₂O₅) Fertilizers

Summary Table of Preparation Methods

Step Reagents Conditions Outcome
Esterification Tetradecyl alcohol + Phosphoric acid Controlled temp (60–90°C), acidic pH Formation of tetradecyl phosphate ester
Neutralization Tetradecyl phosphate + Ammonia pH ~7–8, moderate temp Formation of diammonium salt
Purification Filtration, washing, drying Ambient to mild heating High purity final product

Chemical Reactions Analysis

Types of Reactions: Diammonium tetradecyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents, including halogens and alkylating agents, can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

Diammonium tetradecyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its role in cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: this compound is used in the production of fertilizers, fire retardants, and other industrial products.

Mechanism of Action

The mechanism of action of diammonium tetradecyl phosphate involves its interaction with specific molecular targets and pathways. For example, it can stimulate the transcription of certain enzymes, leading to increased production of specific metabolites . The compound’s effects are mediated through its interaction with cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares diammonium tetradecyl phosphate with other ammonium phosphates and related compounds:

Compound Name Chemical Formula Molecular Weight (g/mol) Solubility Nitrogen (N) Content Phosphorus (P) Content Key Applications References
This compound C₁₄H₂₉PO₄(NH₄)₂ ~408* Low (lipophilic) ~5%** ~7.5%** Surfactants, specialty chemicals
Diammonium Phosphate (DAP) (NH₄)₂HPO₄ 132.06 Water-soluble 16–18% 20–21% (46% P₂O₅) Fertilizers, fire retardants
Monoammonium Phosphate (MAP) NH₄H₂PO₄ 115.03 Water-soluble 11–12% 48–52% (61% P₂O₅) Fertilizers, flame retardants
Calcium Superphosphate Ca(H₂PO₄)₂·CaSO₄·H₂O 252.07 Water-soluble 0% 16–20% Soil amendment
Potassium Phosphate Monobasic KH₂PO₄ 136.09 Water-soluble 0% 22% Laboratory reagents, fertilizers

Estimated based on diammonium decyl phosphate (MW 272.32, ).
*
Calculated from molecular formula.

Key Observations:

Solubility : Unlike water-soluble DAP, MAP, and calcium superphosphate, this compound is lipophilic due to its long alkyl chain, limiting its use in aqueous systems .

Nutrient Content : DAP and MAP are nitrogen-phosphorus (N-P) fertilizers with high solubility, whereas this compound’s low N/P content makes it unsuitable for agricultural use .

Functional Groups : The tetradecyl chain enables surfactant behavior, distinguishing it from simpler ammonium phosphates used in bulk industrial applications .

Agricultural Use
  • DAP : A primary fertilizer for crops, DAP increases soil pH (7.5–8.0) and reduces heavy metal bioavailability (e.g., Cd immobilization in contaminated soils) . Controlled-release DAP formulations improve phosphorus use efficiency by 45% in maize .
  • This compound: No evidence of agricultural use; its hydrophobicity limits nutrient release in soil.
Environmental and Health Impacts
  • Toxicity: DAP has low acute toxicity (LC₅₀ >5 mg/L in dust form) and is classified as Category 4 under UNECE guidelines . No toxicity data exists for this compound.

Market and Commercial Viability

  • DAP : Dominates the global ammonium phosphate market, driven by fertilizer demand in Asia-Pacific (China, India) .

Biological Activity

Diammonium tetradecyl phosphate (DATP) is a unique organophosphate compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological effects, drawing from diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic tetradecyl chain attached to a phosphate group. This structure imparts specific surfactant properties, making it useful in various industrial applications. The hydrophobic tail enhances its stability and interaction with biological membranes, which is crucial for its biological activity.

Key Properties:

  • Chemical Formula: (NH₄)₂C₁₄H₃₁O₄P
  • Solubility: Highly soluble in polar solvents
  • Hydrophobicity: Strong due to the long carbon chain

Biological Activity

Research indicates that DATP exhibits several biological activities, including antimicrobial properties and potential toxicity. Below are some significant findings regarding its biological effects:

  • Antimicrobial Activity:
    • DATP has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
    • Studies have indicated minimum inhibitory concentrations (MICs) that suggest its potential as an antimicrobial agent in pharmaceutical formulations.
  • Cytotoxicity:
    • In vitro studies reveal that high concentrations of DATP can induce cellular stress responses, leading to alterations in lipid metabolism and potential cytotoxic effects on mammalian cells.
    • Research indicates that exposure to DATP may disrupt endocrine functions, raising concerns about its safety in biological systems.
  • Bioaccumulation:
    • The compound's hydrophobic nature raises concerns about bioaccumulation in aquatic organisms, which could lead to long-term ecological impacts.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DATP against Escherichia coli and Staphylococcus aureus. The results demonstrated that:

  • MIC for E. coli: 50 µg/mL
  • MIC for S. aureus: 30 µg/mL

This suggests that DATP could be developed as a potential antimicrobial agent in clinical settings.

Case Study 2: Cytotoxic Effects on Mammalian Cells

In a study assessing the cytotoxic effects of DATP on human liver cells (HepG2), it was found that:

  • At concentrations above 100 µg/mL, there was a significant increase in cell death.
  • Cellular assays showed elevated levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism of toxicity.

Comparative Analysis with Similar Compounds

CompoundAntimicrobial ActivityCytotoxicityBioaccumulation Risk
This compoundModerateHighModerate
Dodecylbenzenesulfonic AcidHighModerateLow
Cetyltrimethylammonium BromideHighLowHigh

Q & A

Q. What are the standard industrial and laboratory synthesis methods for Diammonium Hydrogen Phosphate (DAP)?

DAP is synthesized via neutralization of phosphoric acid (H₃PO₄) with ammonia (NH₃). Industrial production involves reacting concentrated H₃PO₄ with NH₃ gas under controlled pH (7.5–8.5) and temperature (40–60°C) to avoid byproducts like monoammonium phosphate (MAP). Laboratory methods often use aqueous-phase reactions followed by crystallization. Key parameters include a 2:1 molar ratio of NH₃:H₃PO₄ and rigorous pH monitoring .

Q. What analytical techniques are recommended for assessing DAP purity and detecting impurities?

  • Ion chromatography quantifies ammonium (NH₄⁺) and phosphate (HPO₄²⁻) ions.
  • FTIR spectroscopy identifies structural integrity (e.g., P–O stretching at 1000–1100 cm⁻¹).
  • ICP-OES detects trace metal impurities (e.g., Fe, Al).
  • HPLC with a C18 column and mobile phases containing DAP (e.g., 5.11 g NH₄H₂PO₄ and 3.11 g (NH₄)₂HPO₄ in acetonitrile/water) separates organic contaminants .

Q. How does DAP function as a phosphorus source in agricultural fertilizers?

DAP provides both nitrogen (18% N) and phosphorus (46% P₂O₅), enhancing soil fertility. It dissociates into NH₄⁺ and HPO₄²⁻, which are absorbed by roots. However, soil pH impacts availability: alkaline conditions favor NH₃ volatilization, while acidic soils reduce HPO₄²⁻ solubility. Field trials recommend combining DAP with pH-stabilizing amendments (e.g., lime) .

Advanced Research Questions

Q. What experimental designs optimize controlled-release DAP (CDAP) formulations for improved nutrient delivery?

CDAP with polymer coatings (e.g., ethyl cellulose) or bioenhancers (e.g., Paecilomyces variotii extracts) reduces phosphorus leaching by 30–40%. A 3-year maize trial (2016–2018) showed CDAP with ZNC (zinc nanoparticles) increased root surface area by 80% and yield by 15–20%. Experimental setups should compare CDAP, conventional DAP, and bioaugmented DAP under varying soil types and irrigation regimes .

Q. How do dissolution kinetics of gypsum in DAP solutions inform environmental waste management?

Gypsum (CaSO₄·2H₂O) dissolution in DAP solutions follows a shrinking core model , with rate dependence on:

  • DAP concentration : 0.1–2 M solutions yield logarithmic dissolution rates.
  • Temperature : Activation energy ≈25 kJ/mol (20–60°C range).
  • Stirring speed : Optimal at 400–600 rpm for homogeneous mixing. Conductivity probes and ICP-MS track Ca²⁺ and SO₄²⁻ release in real time .

Q. What application methods maximize DAP efficacy as a stone consolidant in cultural heritage conservation?

Comparative studies on limestone/marble show:

  • Brushing : Penetration depth 1–2 mm, suitable for surface consolidation.
  • Immersion : Depth 3–5 mm, but risks over-saturation.
  • Poultice packing : Depth 5–8 mm via capillary action; optimal for porous stone. Post-treatment, SEM-EDS confirms hydroxyapatite formation, increasing stone cohesion by 300% .

Q. How can synergistic effects of DAP and organic amendments be tested in legume cultivation?

A Randomized Complete Block Design (RCBD) with treatments like:

  • DAP (0–200 kg/ha) + poultry manure (0–5 tons/ha).
  • Measurements: Nodulation count, root biomass, and resin-P/NaHCO₃-P soil fractions. Trials on Phaseolus vulgaris showed 30% yield increase with DAP + 3 tons/ha poultry manure vs. DAP alone .

Methodological Considerations

  • Contradictions in Data : Market reports (e.g., ) highlight regional DAP consumption trends but lack mechanistic insights. Prioritize peer-reviewed studies (e.g., ) for experimental reproducibility.
  • Gaps in Evidence : Limited data exists on DAP’s long-term environmental impact (e.g., soil acidification) and novel applications (e.g., bio-based substitutes).

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